molecular formula C5H11NO2 B7949486 (3S,4S)-4-Methoxytetrahydrofuran-3-amine

(3S,4S)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B7949486
M. Wt: 117.15 g/mol
InChI Key: NMZQNYFRBOGYLM-CRCLSJGQSA-N
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Description

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is a chiral amine compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available starting materials. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like chiral phosphoric acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxytetrahydrofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(3S,4S)-4-Methoxytetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
  • (3S,4S)-3-Methoxy-4-methylaminopyrrolidine

Uniqueness

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack these features .

Properties

IUPAC Name

(3S,4S)-4-methoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQNYFRBOGYLM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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